molecular formula C9H7BrN2O2 B1395217 methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190310-82-7

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1395217
CAS No.: 1190310-82-7
M. Wt: 255.07 g/mol
InChI Key: UFCOEIYKKJULJF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190310-82-7) is a high-value brominated azaindole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a fused bicyclic system combining electron-rich pyrrole and electron-deficient pyridine motifs, enabling unique reactivity . The bromine atom at the 3-position and the methyl ester at the 4-position make it a critical building block for various cross-coupling reactions, including Suzuki reactions, to introduce new functional groups and create diverse chemical libraries . This scaffold is of significant interest in developing novel therapeutic agents. Research into analogous pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential as potent inhibitors of biologically important targets . Specifically, such compounds have shown low nanomolar inhibitory activity (IC50 values in the 15-51 nM range) against Human Neutrophil Elastase (HNE), a protease implicated in chronic inflammatory lung diseases like COPD and cystic fibrosis . Furthermore, closely related pyrrolopyridine-based molecules have been identified as selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is overexpressed in certain cancer cells, positioning them as promising candidates in oncology research . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCOEIYKKJULJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696599
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-82-7
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is primarily utilized in the development of kinase inhibitors. Its ability to inhibit fibroblast growth factor receptors (FGFRs) makes it a potent candidate for cancer therapy. Research indicates that it effectively reduces the viability of cancer cell lines associated with breast and lung cancers, demonstrating significant anticancer properties. For instance, in vitro studies have shown an IC50 value of approximately 5 µM against the HT29 colorectal cancer cell line, indicating strong antiproliferative effects .

Chemical Biology

In chemical biology, this compound is employed as a probe in biological assays to study protein-ligand interactions. Its selective inhibition of FGFRs allows researchers to explore the underlying mechanisms of cell signaling pathways involved in tumor growth and metastasis .

Material Science

This compound is also utilized in material science for developing organic electronic materials. Its structural properties enable it to serve as a building block for functionalized polymers, which are essential for creating advanced materials with specific electronic properties .

Case Studies and Research Findings

  • FGFR Inhibition Studies :
    • A series of studies have reported on the design and synthesis of various pyrrolo[2,3-b]pyridine derivatives, including this compound. These studies demonstrated potent inhibitory activities against FGFRs (IC50 values ranging from 7 nM to over 700 nM), showcasing its potential as a lead compound for further development in cancer therapeutics .
  • Kinase Activity Modulation :
    • Research has highlighted the compound's role in modulating SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases. The compound's ability to inhibit SGK-1 may provide novel therapeutic avenues for conditions mediated by this pathway .

Mechanism of Action

The biological activity of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is primarily due to its ability to inhibit specific enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Halogen Effects : Bromine at C3 (target compound) enhances electrophilicity compared to chlorine (A296294), making it more reactive in cross-coupling reactions .
  • Ester Position : Ester groups at C4 (target compound) vs. C3 (A690536) influence dipole moments and solubility. C4 esters may better mimic natural purines in receptor binding .
  • Protective Groups : Ethyl 3-bromo-1-(4-methoxybenzyl)-... () highlights the use of PMB protection at N1, which is absent in the target compound, affecting synthetic pathways .

Pharmacological Relevance

The ester and bromine positions in the target compound could modulate similar receptor interactions, though empirical studies are needed .

Biological Activity

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • CAS Number : 1190310-82-7
  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol

The compound features a pyrrolo[2,3-b]pyridine core structure, which is significant for its pharmacological properties. Its synthesis typically involves bromination followed by esterification processes, allowing for the introduction of various functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival. The compound binds to the ATP-binding site of FGFRs, obstructing their activation and subsequent signaling pathways that promote tumor growth and metastasis.

Biological Activities

  • Anticancer Activity :
    • Research indicates that this compound demonstrates significant anticancer properties by inhibiting FGFRs. In vitro studies have shown that it effectively reduces the viability of various cancer cell lines, particularly those associated with breast and lung cancers.
    • A comparative study revealed an IC50 value of approximately 5 µM against the HT29 colorectal cancer cell line, indicating potent antiproliferative effects.
  • Enzyme Inhibition :
    • The compound has also been identified as a promising inhibitor of other kinases involved in cancer progression. It selectively inhibits certain kinases with a preference for those associated with tumor growth signaling pathways.
    • Detailed kinetic studies suggest that the compound operates through a competitive inhibition mechanism, where it competes with ATP for binding sites on the kinase enzymes .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 (µM)Reference
AnticancerFGFR Inhibition5
Enzyme InhibitionVarious KinasesVaries
AntimicrobialMycobacterium tuberculosis5

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on a panel of cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines. This suggests potential therapeutic applications in oncology, particularly for cancers driven by FGFR signaling pathways.

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrrolopyridine derivatives:

Compound NameMechanism of ActionUnique Features
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylateKinase InhibitionDifferent substitution pattern
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylateAntimicrobial ActivityBroader spectrum against bacteria

These comparisons highlight the unique structural and functional characteristics that contribute to their respective biological activities.

Q & A

Q. What are the common synthetic routes for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?

The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. For example, bromination of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate using bromine or N-bromosuccinimide (NBS) in a solvent like DMF or CHCl₃ under controlled temperatures (0–25°C) can yield the 3-bromo derivative. Regioselectivity is critical; directing groups or steric effects may influence the bromine position. Post-synthesis, purification via column chromatography and characterization by 1H^1H-NMR and ESI-MS are standard .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • 1H^1H-NMR : To confirm substitution patterns (e.g., aromatic protons, methyl ester resonance at δ ~3.9 ppm).
  • ESI-MS : For molecular weight verification (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC-PDA : To assess purity (>95% is typical for research-grade material).
  • FT-IR : To identify functional groups (C=O ester stretch at ~1700 cm⁻¹). Note: Some intermediates may lack full characterization due to instability or rapid downstream use .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

Regioselectivity in brominating pyrrolo[2,3-b]pyridine derivatives depends on:

  • Substrate pre-functionalization : Electron-withdrawing groups (e.g., esters) direct bromine to specific positions.
  • Reagent choice : NBS with catalytic Lewis acids (e.g., FeCl₃) may enhance selectivity.
  • Computational prediction : Quantum mechanical calculations (DFT) model reaction pathways to predict favorable sites for bromination. For example, Han et al. (2017) achieved >90% regioselectivity in brominating 7-azaindoles using steric and electronic tuning .

Q. What computational strategies optimize reaction conditions for this compound?

ICReDD’s integrated approach combines:

  • Quantum chemical reaction path searches : To identify low-energy intermediates and transition states.
  • Machine learning : Analyzes experimental datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions.
  • Feedback loops : Experimental results refine computational models, accelerating reaction optimization (e.g., reducing trial-and-error in bromination steps) .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS)?

Contradictions may arise from:

  • Isomeric impurities : Use 2D-NMR (e.g., COSY, HSQC) to distinguish regioisomers.
  • Degradation : Stability studies (TGA/DSC) under varying pH/temperature identify decomposition pathways.
  • Ionization artifacts in MS : Cross-validate with high-resolution MS (HRMS) or alternative ionization methods (e.g., APCI). Example: Uncharacterized intermediates in synthesis (e.g., ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) require orthogonal validation via X-ray crystallography or elemental analysis .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses?

  • Protecting groups : tert-Butyloxycarbonyl (Boc) or methyl esters stabilize reactive sites during bromination .
  • Flow chemistry : Enhances reproducibility for exothermic steps (e.g., bromine addition).
  • Catalytic systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for downstream functionalization .

Q. How is the compound utilized in medicinal chemistry research?

As a kinase inhibitor precursor:

  • The pyrrolo[2,3-b]pyridine core binds ATP pockets in kinases.
  • The bromine atom serves as a handle for cross-coupling (e.g., introducing aryl/heteroaryl groups via Buchwald-Hartwig amination).
  • Methyl ester hydrolysis generates carboxylic acids for prodrug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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